D-Threose

Description

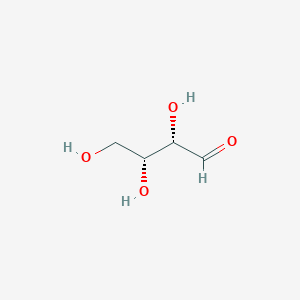

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017421 | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-43-2, 29884-64-8 | |

| Record name | D-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threose, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure of D-Threose: A Technical Guide

Introduction

D-Threose is a four-carbon monosaccharide, an aldotetrose, with the chemical formula C₄H₈O₄.[1][2] As one of the simplest aldoses, it possesses two chiral centers, giving rise to a family of four stereoisomers.[1] this compound is the C2 epimer of D-Erythrose, a more common tetrose involved in the pentose (B10789219) phosphate (B84403) pathway. While less abundant in central metabolic pathways, this compound is of significant interest to researchers in stereochemistry and synthetic biology.[1] It serves as a crucial chiral building block for the synthesis of more complex molecules, including nucleoside analogs with potential therapeutic applications.[3] This guide provides an in-depth analysis of the structure of this compound, its physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Stereochemistry

The defining characteristics of this compound are rooted in the three-dimensional arrangement of its atoms. It exists in equilibrium between a linear, open-chain form and a cyclic furanose structure in aqueous solutions.[1][4]

Linear Structure: Fischer Projection

The open-chain form of this compound is best represented using a Fischer projection, which illustrates the stereochemistry at its two chiral centers (C2 and C3).[5][6] The structure consists of a four-carbon backbone with a terminal aldehyde group at C1 and a primary alcohol group at C4.[1] The IUPAC name for this compound is (2S,3R)-2,3,4-Trihydroxybutanal.[7][4][8] In the Fischer projection for the D-isomer, the hydroxyl group on the penultimate carbon (C3) is positioned on the right. The key feature that distinguishes this compound from its diastereomer, D-Erythrose, is the orientation of the hydroxyl group at C2, which is on the left.[1]

Caption: Fischer projection of the linear form of this compound.

Cyclic Structure: Haworth Projection

In aqueous solution, the open-chain form of this compound undergoes a reversible intramolecular nucleophilic addition to form a more stable five-membered cyclic hemiacetal, known as a furanose ring.[1] This cyclization occurs when the hydroxyl group on C4 attacks the electrophilic carbonyl carbon (C1). This process creates a new chiral center at C1, referred to as the anomeric carbon. Consequently, two diastereomers, called anomers, are formed: α-D-threofuranose and β-D-threofuranose.[9] These anomers differ only in the configuration of the hydroxyl group at the anomeric carbon.

Caption: Cyclization of this compound into its α and β furanose anomers.

Note: The above DOT script is a logical representation. A visual depiction of the Haworth structures would typically be rendered using chemical drawing software.

Stereoisomerism

With two chiral centers (n=2), threose has a total of 2ⁿ = 4 possible stereoisomers. These isomers exist as two enantiomeric pairs. This compound and L-Threose are enantiomers (non-superimposable mirror images). D-Erythrose and L-Erythrose form the other enantiomeric pair. The relationship between this compound and either D- or L-Erythrose is diastereomeric, meaning they are stereoisomers that are not mirror images of each other.[10][11][12]

Caption: Stereoisomeric relationships of the aldotetroses.

Physicochemical Properties

The distinct stereochemistry of this compound gives rise to a unique set of physical and chemical properties that differentiate it from its isomers.

| Property | Value | References |

| IUPAC Name | (2S,3R)-2,3,4-Trihydroxybutanal | [4][8] |

| CAS Number | 95-43-2 | [3][4][8] |

| Molecular Formula | C₄H₈O₄ | [1][4][8][13] |

| Molecular Weight | 120.10 g/mol | [3][4][8][13] |

| Appearance | Syrup | [13][14] |

| Specific Rotation | [α]D²⁰ = -12.3° (c=4, water) | [13] |

| Solubility | Very soluble in water; slightly soluble in alcohol; practically insoluble in ether. | [13][15] |

| Chemical Stability | Half-life > 12 hours (at pH 8.5, 40°C) | [1] |

This compound exhibits mutarotation in solution as the α and β anomers interconvert.[13] Its stability under basic conditions is notably greater than that of D-Erythrose, which has a half-life of approximately 2 hours under identical conditions.[16] This difference in reactivity is attributed to the stereochemical arrangement of the hydroxyl groups influencing the stability of reaction intermediates.[16]

Experimental Protocols

Synthesis: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom.[17] This process can be used to synthesize D-Erythrose and this compound from the three-carbon aldose, D-Glyceraldehyde. The synthesis produces a mixture of two C2 epimers.[17]

Methodology:

-

Cyanohydrin Formation: A solution of D-Glyceraldehyde is treated with sodium cyanide (NaCN) followed by acidification. The cyanide ion undergoes a nucleophilic attack on the aldehyde carbonyl, creating two new diastereomeric cyanohydrins because the attack can occur from either face of the planar carbonyl.

-

Hydrolysis: The resulting nitrile groups of the cyanohydrin mixture are hydrolyzed to carboxylic acids, typically under basic conditions followed by acidification. This process often results in the spontaneous formation of more stable lactones (cyclic esters).

-

Reduction: The mixture of diastereomeric lactones is separated (e.g., by chromatography). Each isolated lactone is then reduced to the corresponding aldose. A common reducing agent for this step is a sodium amalgam (Na/Hg) in a slightly acidic solution. The reduction of the lactone derived from one cyanohydrin yields D-Erythrose, while the other yields this compound.

An improved, modern version of this protocol involves the direct reduction of the cyanohydrin mixture using a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), in the presence of hydrogen gas.[17] This reduces the nitrile to an imine, which is immediately hydrolyzed in the aqueous solvent to the final aldehyde, bypassing the lactone intermediate and improving yields.[17]

Caption: Workflow for the Kiliani-Fischer synthesis of aldotetroses.

Analysis: NMR Spectroscopy for Stability Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in solution. It is particularly useful for quantifying the relative concentrations of isomers, such as this compound and D-Erythrose, over time to determine their chemical stability and reactivity.

Protocol for Comparative Stability Analysis:

-

Objective: To quantitatively measure the rate of isomerization of this compound under mild basic conditions.

-

Materials: ¹³C-labeled this compound (e.g., D-[1-¹³C]-Threose), buffered solvent (e.g., 160 mM sodium bicarbonate in D₂O, adjusted to pD 8.5), NMR spectrometer.

-

Methodology:

-

Sample Preparation: A solution of 80 mM D-[1-¹³C]-Threose is prepared in the sodium bicarbonate buffer. The use of a ¹³C-labeled sugar simplifies the resulting NMR spectrum, allowing for unambiguous identification and integration of signals corresponding to the anomeric carbons of different sugar species.

-

NMR Data Acquisition: The sample is placed in an NMR spectrometer maintained at a constant temperature (e.g., 25°C or 40°C). ¹³C NMR spectra are acquired at regular time intervals over a prolonged period (e.g., 24 hours).

-

Data Analysis: The signals in each spectrum corresponding to this compound, its epimer D-Erythrose, and the corresponding ketose (D-Erythrulose) are identified based on their chemical shifts. The integral of each signal, which is proportional to its concentration, is measured.

-

Kinetic Profile: The concentrations of each species are plotted against time to generate a kinetic profile of the isomerization and degradation reactions. From this data, the half-life (t₁/₂) of this compound under these conditions can be calculated.[16]

-

This compound, an aldotetrose monosaccharide, is structurally defined by the specific stereochemistry at its C2 and C3 chiral centers. While its linear form is useful for understanding its classification, its existence as a cyclic furanose in solution dictates much of its chemical behavior. The distinct spatial arrangement of its hydroxyl groups results in unique physicochemical properties, including enhanced stability compared to its C2 epimer, D-Erythrose. The detailed protocols for its synthesis and analysis underscore its importance as both a subject of fundamental stereochemical study and a valuable building block for drug development professionals and researchers in the chemical sciences.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Threose - Wikipedia [en.wikipedia.org]

- 3. D-(-)-THREOSE | 95-43-2 [chemicalbook.com]

- 4. CAS 95-43-2: this compound | CymitQuimica [cymitquimica.com]

- 5. Answered: Threose is an aldose monosaccharide. The Fischer projection of this compound is shown. | bartleby [bartleby.com]

- 6. brainly.com [brainly.com]

- 7. Buy this compound | 95-43-2 [smolecule.com]

- 8. This compound | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stereochemistry [employees.csbsju.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound [drugfuture.com]

- 14. D-(-)-THREOSE CAS#: 95-43-2 [m.chemicalbook.com]

- 15. guidechem.com [guidechem.com]

- 16. benchchem.com [benchchem.com]

- 17. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of D-Threose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon aldose monosaccharide, serves as a fundamental building block in various biochemical pathways and synthetic organic chemistry endeavors. As an epimer of D-erythrose, its distinct stereochemistry imparts unique physical and chemical properties that are of significant interest in the fields of carbohydrate chemistry, drug discovery, and metabolic research. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as a precursor in the synthesis of bioactive nucleoside analogs.

Chemical and Physical Properties of this compound

This compound is a water-soluble carbohydrate that exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms.[1] Its physical and chemical characteristics are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₄ | [1][2] |

| Molecular Weight | 120.10 g/mol | [1][2] |

| CAS Number | 95-43-2 | [1] |

| IUPAC Name | (2S,3R)-2,3,4-Trihydroxybutanal | [1] |

| Appearance | Syrup or liquid | [1] |

| Melting Point | ~130 °C | [1] |

| Boiling Point | 144.07 °C (rough estimate) | [1] |

| Solubility | Very soluble in water; slightly soluble in methanol (B129727) and ethanol; practically insoluble in ether and petroleum ether. | [1] |

| Optical Rotation | [α]D²⁰ = -12.3° (c=4, water) | [1] |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Assignments |

| ¹H NMR | Signals for anomeric protons (in cyclic forms), protons on carbon atoms bearing hydroxyl groups, and the aldehyde proton (in the open-chain form). |

| ¹³C NMR | In a study of carbonyl migration, the following approximate chemical shifts were observed for this compound in its hydrate (B1144303) and cyclic forms at pH 8.5: ~88.9 ppm (hydrate C1), ~95.7 ppm (β-furanose C1), and ~101.2 ppm (α-furanose C1).[3] |

| FT-IR | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), C=O stretching of the aldehyde (~1730 cm⁻¹ in the open-chain form), and C-O stretching bands in the fingerprint region (~1000-1200 cm⁻¹). |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Measurement of Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Methodology:

-

A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

A polarimeter tube of a known path length (l, in dm) is filled with the solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the observed rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For carbohydrates, ¹H and ¹³C NMR are particularly useful for determining anomeric configuration and the overall molecular structure.

Methodology for ¹³C NMR of Carbohydrates:

-

A solution of the carbohydrate (e.g., 80 mM D-[1-¹³C]-Threose) is prepared in a suitable deuterated solvent (e.g., D₂O) with a buffer to maintain a constant pH (e.g., 160 mM sodium bicarbonate at pH 8.5).

-

The sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

The ¹³C NMR spectrum is acquired at a constant temperature.

-

Spectra are recorded at regular intervals to monitor any reactions or changes in the sample over time.

-

The chemical shifts of the carbon atoms are recorded in parts per million (ppm) relative to a standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

Methodology for FT-IR Analysis of Monosaccharides:

-

The sample can be prepared as a KBr pellet, a mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

For ATR-FT-IR, a small amount of the sample is placed directly on the ATR crystal.[2]

-

The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to the various functional groups in the this compound molecule (e.g., O-H, C-H, C=O, C-O).

This compound in Synthetic Chemistry: A Precursor for Nucleoside Analogs

This compound and its derivatives are valuable chiral building blocks in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities. The unique stereochemistry of threose can be exploited to create novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The role of this compound as a versatile chiral precursor, particularly in the synthesis of nucleoside analogs, highlights its importance in the ongoing search for new therapeutic agents. Further research into the spectroscopic characterization and biological activities of this compound and its derivatives is warranted to fully explore its potential in various scientific and medicinal applications.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of D-Threose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threose, a four-carbon aldose monosaccharide, serves as a fundamental example in the study of stereochemistry due to its chiral nature. This technical guide provides a comprehensive examination of the stereochemical and chiral properties of this compound, its relationship with its stereoisomers, and the experimental protocols used for their differentiation. The document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require a deep understanding of the principles of stereoisomerism as exemplified by this key carbohydrate.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule possessing two stereocenters, which gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers are categorized into enantiomers and diastereomers, each with distinct physical and chemical properties. A thorough understanding of these relationships is critical in various fields, particularly in drug design and development, where the stereochemistry of a molecule can dictate its pharmacological activity and metabolic fate.

The configuration of the chiral centers in this compound is designated as (2S, 3R).[1] This specific spatial arrangement of its hydroxyl groups is responsible for its unique properties and its classification as a "threo" isomer, where similar substituents on adjacent chiral carbons are on opposite sides in a Fischer projection.

Enantiomers and Diastereomers of this compound

The stereoisomers of threose provide a classic illustration of enantiomeric and diastereomeric relationships.

-

Enantiomer: L-Threose: L-Threose is the non-superimposable mirror image of this compound.[2][3] Enantiomers share identical physical properties, such as melting point and solubility, but exhibit equal and opposite rotation of plane-polarized light.[2][3]

-

Diastereomers: D-Erythrose and L-Erythrose: Diastereomers are stereoisomers that are not mirror images of each other.[2][4][5] this compound is a diastereomer of both D-Erythrose and L-Erythrose.[2][4][5] Unlike enantiomers, diastereomers have different physical properties, including melting points, solubilities, and specific rotations.[2][3] D-Erythrose and this compound are also classified as epimers, as they differ in configuration at only one chiral center (C2).

Quantitative Physicochemical Properties

The distinct stereochemical arrangements of this compound and its isomers lead to measurable differences in their physical properties. The following table summarizes key quantitative data for these compounds. It is important to note that some reported values in the literature show discrepancies, which are indicated below.

| Isomer | Stereochemical Configuration (C2, C3) | Specific Rotation ([α]D) | Melting Point (°C) |

| This compound | (2S, 3R) | -12.3° (c=4, H₂O) | 130 |

| -4.0° (c=7, H₂O) | |||

| L-Threose | (2R, 3S) | +13.2° (c=4.5, H₂O) | 162-163 |

| +4.6° (c=6, H₂O) | |||

| D-Erythrose | (2R, 3R) | +1° → -14.5° (mutarotation) | <25 (Syrup) |

| L-Erythrose | (2S, 3S) | +11.5° → +30.5° (mutarotation) | 164 |

Note on conflicting data: Different sources report varying specific rotation values for this compound and L-Threose. The values of -12.3° for this compound and +13.2° for L-Threose are frequently cited. The mutarotation observed in D- and L-Erythrose is due to the equilibrium between the open-chain and cyclic furanose forms in solution.

Experimental Protocol: Differentiation of Stereoisomers by Polarimetry

Polarimetry is a fundamental technique used to differentiate chiral molecules based on their ability to rotate plane-polarized light. The specific rotation is a characteristic physical property of a chiral compound.

Principle

Chiral compounds rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. Diastereomers have distinct specific rotation values.

Materials and Equipment

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter sample cell (1 dm path length)

-

Analytical balance

-

Volumetric flasks

-

Beakers and pipettes

-

Distilled or deionized water (solvent)

-

Purified samples of this compound, L-Threose, D-Erythrose, and L-Erythrose

Procedure

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.

-

Sample Preparation:

-

Accurately weigh a precise amount of the carbohydrate sample (e.g., 1.00 g).

-

Dissolve the sample in a known volume of distilled water (e.g., in a 25 mL volumetric flask) to create a solution of known concentration (c, in g/mL).

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent (distilled water).

-

Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

-

Ensure there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the rotation and adjust the analyzer to determine the angle of rotation (α_obs).

-

Record the observed rotation. For compounds exhibiting mutarotation, allow the solution to stand until a stable rotation is observed.

-

-

Data Analysis:

-

Calculate the specific rotation [α] using the Biot's law formula: [α]_D^T = α_obs / (l × c) Where:

-

[α]_D^T is the specific rotation at temperature T using the sodium D-line.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Compare the calculated specific rotation to the literature values to identify the stereoisomer. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

-

Visualization of Stereochemical Relationships

The relationships between this compound and its stereoisomers can be effectively visualized using a logical diagram.

Caption: Stereochemical relationships between this compound and its isomers.

Conclusion

The stereochemistry of this compound and its related isomers provides a clear and fundamental framework for understanding the principles of enantiomerism and diastereomerism. The distinct physical properties arising from their different spatial arrangements, particularly their optical activity, allow for their unambiguous differentiation through experimental techniques like polarimetry. For researchers in the pharmaceutical and life sciences, a firm grasp of these concepts is indispensable for the rational design and synthesis of stereochemically pure and effective molecules.

References

The Enigmatic Role of D-Threose in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

D-Threose, a four-carbon monosaccharide, has long been considered a minor player in the grand scheme of cellular metabolism, often overshadowed by its more prominent epimer, D-erythrose. However, emerging evidence suggests a more nuanced role for this tetrose sugar and its phosphorylated derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, delving into its metabolic transformations, enzymatic interactions, and potential implications for cellular processes. While not a central component of major energy-yielding pathways, this compound is a substrate for specific enzymes and its phosphorylated form, this compound-4-phosphate, is produced by a key enzyme of the pentose (B10789219) phosphate (B84403) pathway. This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the known interactions to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is an aldotetrose, a monosaccharide with four carbon atoms and an aldehyde group. It exists as two enantiomers, this compound and L-Threose.[1] Its stereochemistry distinguishes it from its C2 epimer, D-erythrose, a key intermediate in the pentose phosphate pathway (PPP).[2] While D-erythrose-4-phosphate is a well-established precursor for the biosynthesis of aromatic amino acids, the role of this compound has been less clear.[2] This guide focuses on the biological functions of the D-isomer.

Metabolic Pathways Involving this compound

The metabolic involvement of this compound is primarily understood through its phosphorylated form, this compound-4-phosphate, and its reduction to D-threitol.

Formation of this compound-4-Phosphate

A pivotal discovery has linked this compound metabolism to the pentose phosphate pathway. The enzyme Ribulose-phosphate 3-epimerase (EC 5.1.3.1) , a key player in the non-oxidative branch of the PPP, has been shown to catalyze the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and This compound 4-phosphate .[3][4][5][6] This finding is significant as it demonstrates the endogenous production of a this compound derivative within central metabolism.

The reaction catalyzed by Ribulose-phosphate 3-epimerase is as follows:

D-Erythrose 4-phosphate ⇌ D-Erythrulose 4-phosphate + this compound 4-phosphate[3][4]

The downstream fate of this compound-4-phosphate is an active area of investigation.

Reduction to D-Threitol

Both this compound and its enantiomer L-Threose can be reduced to their corresponding sugar alcohols, D-threitol and L-threitol, respectively. This reduction is catalyzed by aldose reductase (EC 1.1.1.21) , an enzyme with broad substrate specificity for aldehydes.[7]

In a study using rat lenses, incubation with [1-13C]this compound resulted in the formation of [1-13C]D-threitol, indicating that this compound is a substrate for aldose reductase in this tissue.[7] This reaction represents a potential detoxification pathway, converting the reactive aldehyde group of this compound into a hydroxyl group.

Quantitative Data

Quantitative data on the biological interactions of this compound is limited. The following tables summarize the available information.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| Km for L-Threose | 7.1 x 10-4 M | Rat lens aldose reductase | - | [8] |

| Threitol levels in human lens | 3.4 ± 0.8 µg per lens (n=4) | Human | - | [7] |

Table 1: Quantitative data on Threose and its derivatives in biological systems.

| Parameter | D-Erythrose | This compound | Conditions | Reference |

| Half-life (t1/2) | ~2 hours | >12 hours | 80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C | [2] |

Table 2: Comparative chemical reactivity of D-Erythrose and this compound.

Experimental Protocols

Determination of Carbonyl Migration and Epimerization Rates by 13C NMR Spectroscopy

This protocol outlines the methodology used to quantitatively compare the chemical reactivity of D-Erythrose and this compound.[2]

1. Sample Preparation:

-

Prepare an 80 mM solution of D-[1-13C]-Erythrose or D-[1-13C]-Threose in a 160 mM sodium bicarbonate buffer (pH 8.5).

2. NMR Spectroscopy:

-

Monitor the reaction at a constant temperature (e.g., 40°C) using a 13C Nuclear Magnetic Resonance (NMR) spectrometer.

-

Record 13C NMR spectra at regular time intervals to track the disappearance of the starting material and the appearance of isomerization products.

3. Data Analysis:

-

Determine the relative concentrations of D-Erythrose, this compound, and their isomerization products by integrating the corresponding peaks in the 13C NMR spectra.

-

Calculate the rates of disappearance of the starting sugars and the rates of appearance of the products from the changes in their concentrations over time.

-

Determine the half-life of each sugar under the specified experimental conditions from these rates.

Analysis of Threitol in Biological Samples by GC-MS

This protocol is adapted from a study on L-threose in lens tissue and can be applied to the analysis of D-threitol.[7]

1. Sample Preparation:

-

Prepare a trichloroacetic acid (TCA)-soluble extract from the tissue sample.

-

Reduce the sugars in the extract to their corresponding polyols with sodium borohydride (B1222165) (NaBH₄). For isotopic labeling studies, sodium borodeuteride (NaBD₄) can be used.

2. Derivatization:

-

Acetylate the resulting polyols.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the acetylated polyols by GC-MS to separate and identify threitol.

-

Quantify the amount of threitol based on standard curves.

Role in Glycation

While this guide focuses on this compound, it is important to note the significant role of its stereoisomer, L-Threose, as a potent glycating agent. L-Threose, a degradation product of ascorbic acid, reacts readily with proteins to form advanced glycation end products (AGEs).[7] The reactivity of this compound in this context is an area of ongoing research.

Future Directions

The discovery of this compound-4-phosphate production by a key enzyme of the pentose phosphate pathway opens up new avenues for research. Future studies should focus on:

-

Elucidating the metabolic fate of this compound-4-phosphate: Identifying the enzymes that further metabolize this compound will be crucial to understanding its complete metabolic role.

-

Determining the kinetic parameters of Ribulose-phosphate 3-epimerase for the production of this compound-4-phosphate.

-

Investigating the potential regulatory roles of this compound and its derivatives in cellular signaling and metabolism.

-

Exploring the comparative glycation potential of this compound versus L-Threose to understand their differential impact on protein function and cellular health.

Conclusion

This compound, while not a central metabolite, is integrated into cellular metabolism through its phosphorylation and reduction. The production of this compound-4-phosphate by Ribulose-phosphate 3-epimerase provides a direct link to the pentose phosphate pathway, suggesting a more significant role than previously appreciated. Further research into the downstream metabolism and potential signaling functions of this compound and its derivatives is warranted and may reveal novel targets for therapeutic intervention. This guide provides a foundational framework for researchers to build upon in unraveling the complexities of this compound metabolism.

References

- 1. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EC 5.1.3.1 [iubmb.qmul.ac.uk]

- 5. Characterization of an enzyme which catalyzes isomerization and epimerization of D-erythrose 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG ENZYME: 5.1.3.1 [genome.jp]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Scarcity of D-Threose in Nature: An In-depth Technical Guide for Researchers

Abstract

D-Threose, a four-carbon aldose monosaccharide, is classified as a rare sugar due to its limited presence in the natural world. Unlike its more abundant counterparts, this compound does not play a central role in the primary metabolic pathways of most organisms.[1] This technical guide synthesizes the current understanding of the natural occurrence and sources of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the scarce quantitative data available, outlines rigorous experimental protocols for its detection and quantification, and presents logical workflows and chemical relationships through Graphviz diagrams. The content herein underscores the current limitations in our knowledge of this compound's natural distribution and biological significance, while offering the necessary technical information for its further investigation.

Introduction

This compound is an aldotetrose, a simple sugar with the chemical formula C₄H₈O₄.[2] It is a stereoisomer of D-Erythrose, differing in the configuration at the second carbon atom.[3] While D-Erythrose, primarily as its phosphate (B84403) derivative, is a key intermediate in the pentose (B10789219) phosphate pathway and the shikimate pathway, this compound is not a major metabolite in these or other central metabolic routes.[1][4] Its rarity in nature has made it a subject of interest primarily in specialized fields such as synthetic biology, where its derivative, Threose Nucleic Acid (TNA), is explored as a potential progenitor of RNA and DNA.[1] This guide focuses on the known natural occurrences of this compound and the analytical methodologies required for its study.

Natural Occurrence and Known Sources

Direct evidence for the widespread natural occurrence of free this compound is exceptionally limited. The existing literature points to its detection in a few specific biological contexts, often as its reduced form, D-threitol.

Animal Tissues

The most significant quantitative finding regarding a this compound derivative in nature comes from studies of the human lens. Research has identified the presence of threitol, the sugar alcohol of threose, in human lens tissue.[5] This suggests the potential for the presence and reduction of this compound within the lens, possibly as a byproduct of other metabolic processes.[5] Additionally, this compound has been detected in the aging mouse brain, although quantitative data from this source is not currently available.[5]

Plants and Microorganisms

Currently, there is a notable absence of documented evidence for the natural occurrence of this compound in either plant or microbial sources. While these organisms are rich in a diverse array of carbohydrates, this compound has not been identified as a significant component.

Quantitative Data

The quantitative data on the natural abundance of this compound is sparse. The following table summarizes the available information.

| Biological Source | Compound Detected | Concentration | Reference |

| Human Lens | Threitol | 3.4 ± 0.8 µg per lens | [5] |

| Aging Mouse Brain | This compound | Detected, not quantified | [5] |

Table 1: Quantitative and Qualitative Data on the Natural Occurrence of this compound and its Derivatives.

Experimental Protocols

The accurate identification and quantification of this compound from complex biological matrices require sensitive and specific analytical techniques. Due to its structural similarity to other monosaccharides, chromatographic and spectroscopic methods are essential.

Sample Preparation for Carbohydrate Analysis

A generic workflow for the extraction of small carbohydrates from biological tissues is as follows:

-

Homogenization: Tissues should be homogenized in a cold solvent, such as a phosphate-buffered saline (PBS) or a methanol/water mixture, to quench enzymatic activity.

-

Protein Precipitation: Proteins, which can interfere with analysis, are typically precipitated using agents like acetonitrile (B52724) or by heat denaturation.[6]

-

Extraction: Small molecules, including sugars, are extracted into the supernatant after centrifugation to remove precipitated proteins and cell debris.[6]

-

Purification/Enrichment: Solid-phase extraction (SPE) can be employed to remove interfering substances and enrich the carbohydrate fraction.[4]

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry, the non-volatile sugars must be derivatized to increase their volatility. A common method is trimethylsilyl (B98337) (TMS) derivatization.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a robust method for the separation and quantification of carbohydrates.

-

Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is commonly used for sugar analysis.

-

Column: A ligand exchange column, such as the Shodex SUGAR SC1011, provides excellent resolution for separating this compound and D-Erythrose.

-

Mobile Phase: Deionized water is an effective mobile phase for this type of separation.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 80 °C

-

Injection Volume: 10 µL

-

-

Sample Preparation: Standards and samples are dissolved in deionized water and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Peak areas are compared to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural information but requires derivatization.

-

Derivatization Protocol (TMS):

-

Dry the sample completely.

-

Add hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and incubate to form oximes.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to form TMS ethers.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars.

-

MS Conditions: Electron Ionization (EI) is used, and the mass spectrometer scans for characteristic fragment ions of the derivatized this compound.

-

-

Data Analysis: Peaks are identified by their retention times and mass spectra, and quantified against derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sugars.

-

Sample Preparation: A solution of the purified sugar is prepared in a deuterated solvent, such as D₂O.

-

¹³C NMR Spectroscopy:

-

The sample is analyzed in a high-field NMR spectrometer.

-

Spectra are recorded over time to monitor any changes, such as isomerization.

-

-

Data Analysis: The relative concentrations of different sugar species are determined by integrating the corresponding peaks in the ¹³C NMR spectra.

Visualizations

Caption: Workflow for the isolation and analysis of this compound from biological samples.

Caption: Chemical relationships of this compound to its epimer, enantiomer, and redox products.

Conclusion

This compound remains an enigmatic molecule in the context of natural product chemistry. Its documented natural occurrences are few and far between, with the most notable being the detection of its reduced form in the human lens. The lack of evidence for its presence in plants and microorganisms suggests it is not a widespread metabolite. For researchers and drug development professionals, the significance of this compound may lie less in its natural abundance and more in its unique chemical properties and its role as a building block in synthetic biological systems. The analytical protocols detailed in this guide provide a robust framework for the sensitive and specific detection of this compound, which will be crucial for any future investigations into its potential, albeit rare, natural sources and biological functions. Further metabolomic studies on a wider range of organisms are necessary to fully elucidate the distribution and role of this rare sugar in nature.

References

- 1. benchchem.com [benchchem.com]

- 2. elifesciences.org [elifesciences.org]

- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. benchchem.com [benchchem.com]

Enantiomeric Dichotomy: A Technical Deep Dive into D-Threose and L-Threose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the enantiomeric differences between D-threose and L-threose, two four-carbon aldose monosaccharides. While sharing identical physical properties apart from their optical rotation, these stereoisomers exhibit distinct biological activities that are of significant interest in the fields of drug development, nutritional science, and molecular biology. This document details their chemical and physical properties, outlines experimental protocols for their synthesis, separation, and biological evaluation, and explores the metabolic pathway of L-threose as a degradation product of ascorbic acid.

Introduction

This compound and L-threose are non-superimposable mirror images of each other, a classic example of enantiomers in stereochemistry.[1] This seemingly subtle difference in their three-dimensional arrangement leads to profound variations in their biological roles. L-threose has been identified as a significant degradation product of Vitamin C (L-ascorbic acid) and a potent glycating agent, implicating it in processes related to aging and diabetic complications.[2][3] In contrast, derivatives of this compound have shown potential as antioxidant agents and serve as chiral building blocks in the synthesis of novel nucleoside analogs with therapeutic potential.[4] Understanding these differences is paramount for researchers in drug discovery and development, where stereochemistry plays a critical role in pharmacological activity and toxicology.

Physicochemical Properties

As enantiomers, this compound and L-threose possess identical physical properties such as melting point and solubility. The key distinguishing feature is their specific rotation of plane-polarized light, which is equal in magnitude but opposite in direction.

| Property | This compound | L-Threose | Reference(s) |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | [5] |

| Molecular Weight | 120.10 g/mol | 120.10 g/mol | [5] |

| Appearance | Syrup | Viscous liquid | [6][7] |

| Melting Point | 130 °C | 162-163 °C | [8][9] |

| Specific Rotation [α]D | -12.3° (c=4, H₂O) | +13.2° (c=4.5, H₂O) | [3][6] |

| Solubility | Very soluble in water; slightly soluble in alcohol; practically insoluble in ether. | Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol. | [3][6] |

Biological Activities: A Tale of Two Enantiomers

The distinct stereochemistry of D- and L-threose dictates their interactions with chiral biological molecules like enzymes and receptors, leading to divergent biological activities.

L-Threose: A Potent Glycating Agent

L-threose is a significant product of the oxidative degradation of L-ascorbic acid.[2] Its free aldehyde group can react non-enzymatically with the amino groups of proteins to form Schiff bases, which can then undergo further reactions to form Advanced Glycation End-products (AGEs).[2] The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and age-related diseases. The rapid glycation potential of L-threose makes it a molecule of interest for studying these processes.[2]

This compound: A Potential Antioxidant and Chiral Precursor

In contrast to its enantiomer, derivatives of this compound have been investigated for their potential antioxidant properties. Furthermore, this compound serves as a valuable chiral starting material in the stereoselective synthesis of various complex molecules, including nucleoside analogs with potential antiviral or anticancer activities.[4]

Experimental Protocols

Synthesis of this compound via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. Starting from D-glyceraldehyde, a mixture of the two epimeric tetroses, D-erythrose and this compound, can be synthesized.[10][11]

Methodology:

-

Cyanohydrin Formation: D-glyceraldehyde is reacted with sodium cyanide (NaCN) to form a mixture of two diastereomeric cyanohydrins at the newly formed chiral center (C2).

-

Hydrolysis: The nitrile groups of the cyanohydrins are then hydrolyzed to carboxylic acids by heating with water. This results in the formation of D-erythronic acid and D-threonic acid.

-

Lactonization: The aldonic acids are subsequently converted to their corresponding γ-lactones (D-erythronolactone and D-threonolactone) upon heating.

-

Separation: The diastereomeric lactones can be separated based on their different physical properties, such as by fractional crystallization.

-

Reduction: The separated D-threonolactone is then reduced to this compound using a reducing agent like sodium amalgam (Na/Hg) in a slightly acidic solution.

References

- 1. researchgate.net [researchgate.net]

- 2. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spontaneous conversion of L-dehydroascorbic acid to L-ascorbic acid and L-erythroascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. ddescholar.acemap.info [ddescholar.acemap.info]

- 9. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. acs.org [acs.org]

D-Threose: A Versatile Chiral Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Threose, a naturally occurring four-carbon monosaccharide, has emerged as a valuable and versatile chiral building block in the landscape of organic synthesis. Its distinct stereochemical configuration, featuring two contiguous chiral centers, provides a robust platform for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the core applications of this compound as a precursor, offering a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to empower researchers in the fields of drug discovery and natural product synthesis.

Introduction to this compound as a Chiral Pool Starting Material

This compound, with its C4 backbone and defined stereochemistry, is an attractive starting material in the "chiral pool" approach to asymmetric synthesis. This strategy leverages readily available, enantiomerically pure natural products to introduce chirality into synthetic targets, thereby avoiding the need for often complex and costly asymmetric induction steps. The strategic positioning of hydroxyl groups and the aldehyde functionality in this compound allows for a diverse range of chemical manipulations, making it a powerful tool for the synthesis of a wide array of chiral molecules, including iminosugars, nucleoside analogues, and components of natural products.

Key Synthetic Transformations Utilizing this compound

The chemical versatility of this compound is demonstrated through its successful application in a variety of fundamental organic reactions. Strategic protection of its hydroxyl groups is often a prerequisite for achieving high selectivity and yield in these transformations.

Protecting Group Strategies

The selective protection of the hydroxyl groups of this compound is crucial for directing its reactivity in subsequent synthetic steps. Acetal (B89532) protection, particularly the formation of isopropylidene acetals, is a common and efficient method to protect the cis-diols present in furanose forms of the sugar.

Experimental Protocol: Preparation of 2,3-O-Isopropylidene-D-threose

A solution of this compound in anhydrous acetone (B3395972) is treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), and a dehydrating agent like 2,2-dimethoxypropane. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Following neutralization and removal of the solvent, the resulting 2,3-O-isopropylidene-D-threose can be purified by column chromatography. This protected intermediate serves as a key precursor for a variety of subsequent transformations. A reported synthesis of a similar 2,3-O-isopropylidene derivative from D-glyceraldehyde, a precursor to this compound, proceeds in high yield.[1]

Carbon Chain Elongation: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. When applied to this compound, this reaction yields a mixture of the two epimeric pentoses, D-xylose and D-lyxose.[2][3][4] This transformation is pivotal for accessing higher-carbon sugars from a C4 precursor.

Experimental Protocol: Kiliani-Fischer Homologation of this compound

This compound is treated with an aqueous solution of sodium cyanide (NaCN), leading to the formation of two diastereomeric cyanohydrins at the C1 position.[4][5] The resulting mixture of cyanohydrins is then hydrolyzed under acidic or basic conditions to the corresponding aldonic acids, which subsequently lactonize. The separated lactones are then reduced, for example with sodium amalgam or through catalytic hydrogenation over a poisoned catalyst (e.g., Pd/BaSO₄), to afford the respective aldopentoses, D-xylose and D-lyxose.[4][5]

D_Threose [label="this compound"]; Cyanohydrins [label="Cyanohydrin Intermediates\n(mixture of epimers)"]; Aldonic_Acids [label="Aldonic Acids"]; Lactones [label="Lactones"]; Pentoses [label="D-Xylose and D-Lyxose"];

D_Threose -> Cyanohydrins [label=" NaCN, H₂O "]; Cyanohydrins -> Aldonic_Acids [label=" H₃O⁺ or OH⁻ "]; Aldonic_Acids -> Lactones [label=" -H₂O "]; Lactones -> Pentoses [label=" 1. Separation\n2. Reduction (e.g., Na(Hg)) "]; }

Caption: Kiliani-Fischer synthesis of D-xylose and D-lyxose from this compound.Olefination via the Wittig Reaction

The Wittig reaction provides a powerful means to convert the aldehyde functionality of this compound derivatives into a carbon-carbon double bond, enabling the synthesis of unsaturated sugar derivatives and chain-extended structures. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6][7]

Experimental Protocol: Wittig Reaction of a Protected this compound Derivative with a Stabilized Ylide

Carbon-Carbon Bond Formation via Aldol (B89426) Addition

The aldol reaction, a cornerstone of C-C bond formation, can be effectively applied to this compound derivatives, allowing for the construction of more complex chiral structures. The aldehyde group of a suitably protected this compound can act as an electrophile, reacting with an enolate nucleophile. The stereochemical outcome of this addition is often influenced by the protecting groups on the threose backbone and the reaction conditions, which can favor either chelation or non-chelation control models.

Experimental Protocol: Aldol Addition of a Ketone Enolate to a Protected this compound Derivative

A protected this compound derivative is dissolved in a dry, aprotic solvent such as THF and cooled to a low temperature (e.g., -78 °C). In a separate flask, a ketone is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate. The enolate solution is then slowly added to the solution of the protected this compound. The reaction is stirred at low temperature before being quenched with a proton source, such as saturated aqueous ammonium (B1175870) chloride. The diastereoselectivity of the reaction can be determined by spectroscopic analysis of the crude product mixture.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_ketone [label="Deprotonate Ketone\n(e.g., with LDA in THF)"]; gen_enolate [label="Generate Ketone Enolate"]; prep_threose [label="Prepare solution of\nProtected this compound Derivative"]; cool_threose [label="Cool to -78 °C"]; addition [label="Slowly add Enolate solution\nto this compound derivative"]; reaction [label="Stir at low temperature"]; quench [label="Quench reaction\n(e.g., with aq. NH₄Cl)"]; workup [label="Work-up and Purification"]; product [label="β-Hydroxy Ketone Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_ketone; start -> prep_threose; prep_ketone -> gen_enolate; prep_threose -> cool_threose; gen_enolate -> addition; cool_threose -> addition; addition -> reaction; reaction -> quench; quench -> workup; workup -> product; }

Caption: General workflow for an Aldol addition reaction with a this compound derivative.Oxidation and Reduction Reactions

The aldehyde and hydroxyl groups of this compound can be readily oxidized or reduced to provide access to other important chiral building blocks.

-

Oxidation: Mild oxidation of this compound, for instance with bromine water, selectively converts the aldehyde to a carboxylic acid, yielding D-threonic acid.[8] More vigorous oxidation can lead to the corresponding aldaric acid.

-

Reduction: The aldehyde group of this compound can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) to produce D-threitol.[9][10][11] This polyol is also a valuable chiral synthon.

Experimental Protocol: Reduction of this compound to D-Threitol

This compound is dissolved in a protic solvent, such as water or ethanol. Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The excess borohydride is then quenched, for example, by the addition of acetic acid. The solvent is evaporated, and the resulting D-threitol can be purified by recrystallization. This reduction typically proceeds in high yield.

Application of this compound in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral precursor is highlighted in the total synthesis of various biologically active compounds.

Synthesis of Iminosugars

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. Many iminosugars exhibit potent glycosidase inhibitory activity and have therapeutic potential. This compound serves as a valuable starting material for the synthesis of various polyhydroxylated piperidines and pyrrolidines. Synthetic strategies often involve the introduction of a nitrogen-containing functionality and subsequent cyclization. Protecting-group-free syntheses in aqueous media are also being explored to develop more environmentally benign routes.[12]

Synthesis of Nucleoside Analogues

Nucleoside analogues are crucial in the development of antiviral and anticancer drugs. The furanose form of this compound can be chemically modified and coupled with various nucleobases to generate novel threose-based nucleoside analogues. These syntheses often require careful manipulation of protecting groups to achieve the desired regioselectivity during the glycosylation step.

Natural Product Synthesis: (-)-exo-Brevicomin

(-)-exo-Brevicomin is a pheromone of the western pine beetle. Several total syntheses of this natural product have been reported, with some utilizing carbohydrate-derived starting materials. While direct syntheses from this compound are not extensively detailed in introductory literature, its stereochemical framework is highly relevant to the chiral centers present in brevicomin. A general strategy could involve the elaboration of a protected this compound derivative through a series of reactions, including Grignard addition and subsequent cyclization, to construct the bicyclic acetal core of the molecule. For instance, a reported asymmetric synthesis of (-)-dehydro-exo-brevicomin achieved an overall yield of 44% over eight steps.[13] Another synthesis of exo-brevicomin (B1210355) reported an overall yield of 23%.[14]

Brevicomin [label="(-)-exo-Brevicomin"]; Intermediate1 [label="Hydroxy Ketone Intermediate"]; Intermediate2 [label="Epoxide or Diol Intermediate"]; Threose_Derivative [label="Protected this compound\nDerivative"];

Brevicomin -> Intermediate1 [label="Cyclization"]; Intermediate1 -> Intermediate2 [label="Grignard Addition"]; Intermediate2 -> Threose_Derivative [label="Chain Elaboration"]; }

Caption: Retrosynthetic analysis of (-)-exo-brevicomin from a this compound derivative.Quantitative Data Summary

The following tables summarize key quantitative data for the reactions discussed. It is important to note that yields and selectivities can vary significantly based on the specific substrate, protecting groups, and reaction conditions employed.

Table 1: Kiliani-Fischer Synthesis from this compound

| Product | Reported Yield | Reference |

| D-Xylose and D-Lyxose | Mixture of epimers formed | [2][3][4] |

Table 2: Representative Wittig Reaction Stereoselectivity

| Ylide Type | Predominant Alkene Isomer | Reference |

| Stabilized (e.g., R = CO₂R') | (E)-alkene | [6][7] |

| Non-stabilized (e.g., R = alkyl) | (Z)-alkene | [6][7] |

Table 3: Diastereoselectivity in Nucleophilic Additions to Chiral Aldehydes

| Control Element | Favored Diastereomer | Conditions | Reference |

| Chelation Control | syn | Lewis acidic metal, chelating protecting group | [15][16][17] |

| Non-chelation (Felkin-Anh) | anti | Non-chelating bulky protecting group | [16][17][18] |

Conclusion

This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and cost-effective entry point for the synthesis of a diverse range of complex and biologically significant molecules. A thorough understanding of its reactivity, coupled with strategic protecting group manipulations, allows for the precise and efficient construction of chiral targets. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the role of this compound as a fundamental chiral precursor is poised to expand even further, enabling the development of novel therapeutics and advancing the frontiers of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Xylose and D-lyxose are formed when this compound undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]

- 3. askfilo.com [askfilo.com]

- 4. homework.study.com [homework.study.com]

- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. thieme.de [thieme.de]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Protecting-group-free synthesis of 2-deoxy-aza-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric synthesis of (−)-dehydro-exo-brevicomin with a photoisomerisation–intramolecular acetalisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scielo.br [scielo.br]

- 15. joaquinbarroso.com [joaquinbarroso.com]

- 16. Assymetric Induction [www2.chemistry.msu.edu]

- 17. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 18. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of D-Threose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threose, a four-carbon monosaccharide (aldotetrose), holds a unique position in carbohydrate chemistry. As the C2 epimer of D-erythrose, its distinct stereochemistry governs its biological activities and makes it a valuable chiral building block in the synthesis of complex organic molecules, including nucleoside analogs with potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for a scientific audience.

Discovery and Historical Context

The history of this compound is intrinsically linked to the pioneering work on carbohydrate chemistry in the late 19th and early 20th centuries. While its diastereomer, D-erythrose, was isolated from rhubarb in 1849, the discovery of this compound came later.

In 1901, German chemist Otto Ruff was investigating the degradation of pentose (B10789219) sugars to synthesize tetroses. Through the systematic degradation of D-xylose, Ruff successfully synthesized a new tetrose. Demonstrating its close relationship to the already known erythrose, he aptly named it "threose" by rearranging the letters of its epimer. This discovery was a significant step in understanding the stereochemical diversity of simple sugars.

The foundational work of Emil Fischer, who elucidated the structures of many monosaccharides, provided the theoretical framework for understanding the stereoisomeric relationships between sugars like this compound and D-erythrose. Key reactions developed during this era, such as the Kiliani-Fischer synthesis for chain elongation and the Ruff degradation for chain shortening, became instrumental in the synthesis and structural confirmation of this compound and other monosaccharides.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several chemical and enzymatic routes. The choice of method often depends on the desired stereoselectivity, yield, and available starting materials.

Kiliani-Fischer Synthesis from D-Glyceraldehyde

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. Starting with the three-carbon aldose D-glyceraldehyde, this method produces a mixture of the two four-carbon epimers, D-erythrose and this compound.[1][2]

Experimental Protocol:

-

Cyanohydrin Formation:

-

An aqueous solution of D-glyceraldehyde is reacted with sodium cyanide (NaCN) or hydrogen cyanide (HCN).

-

The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde.

-

This reaction is not stereospecific at the newly formed chiral center (C2), resulting in a mixture of two diastereomeric cyanohydrins.

-

-

Hydrolysis to Aldonic Acids:

-

The mixture of cyanohydrins is hydrolyzed, typically by heating in an aqueous acidic or basic solution, to convert the nitrile groups into carboxylic acid groups, forming a mixture of D-erythronic acid and D-threonic acid.

-

-

Lactonization:

-

The aldonic acids are then encouraged to form more stable five-membered ring esters (gamma-lactones) through the removal of water, often by heating under reduced pressure. This results in a mixture of D-erythronolactone and D-threonolactone.

-

-

Reduction to Aldoses:

-

The separated lactones are then reduced to their corresponding aldoses. A common method involves using a sodium amalgam (Na/Hg) in a slightly acidic aqueous solution.

-

This step reduces the lactone to a hemiacetal, which exists in equilibrium with the open-chain aldehyde form.

-

-

Separation of Epimers:

-

The resulting mixture of D-erythrose and this compound must be separated. This is often a challenging step and can be achieved through fractional crystallization of derivatives or, more modernly, by chromatographic techniques such as column chromatography on silica (B1680970) gel.

-

An improved version of this synthesis involves the catalytic hydrogenation of the cyanohydrin intermediate over a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), to directly form an imine, which is then hydrolyzed to the aldehyde. This two-step process can offer higher yields.[2]

Ruff Degradation of D-Xylose

The Ruff degradation is a method for shortening the carbon chain of an aldose by one carbon. Historically, this method was crucial for elucidating the structures of monosaccharides and can be used to synthesize this compound from D-xylose.[3][4]

Experimental Protocol:

-

Oxidation to Aldonic Acid:

-

The starting aldopentose, D-xylose, is oxidized to its corresponding aldonic acid, D-xylonic acid. This is typically achieved using a mild oxidizing agent such as bromine water (Br₂ in H₂O).

-

-

Oxidative Decarboxylation:

-

The D-xylonic acid is then subjected to oxidative decarboxylation. This is commonly carried out using hydrogen peroxide (H₂O₂) with a ferric salt catalyst (e.g., ferric sulfate or ferric acetate).

-

This reaction removes the carboxyl group as carbon dioxide and oxidizes the C2 alcohol to an aldehyde, resulting in the formation of this compound.

-

Enzymatic Synthesis from D,L-Erythrulose

Enzymatic methods offer high specificity and mild reaction conditions. This compound can be synthesized from a mixture of D- and L-erythrulose using specific isomerases.[5]

Experimental Protocol:

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing a racemic mixture of D,L-erythrulose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with a required cofactor, such as manganese chloride (MnCl₂).

-

-

Enzymatic Isomerization:

-

The enzyme D-arabinose isomerase from Klebsiella pneumoniae is added to the reaction mixture.

-

The mixture is incubated at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a set period (e.g., 24 hours).

-

-

Reaction Termination and Product Analysis:

-

The reaction is terminated by denaturing the enzyme, either by adding acid (e.g., 0.1 M HCl) or by heat inactivation.

-

The formation of this compound is then analyzed and quantified using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data on this compound Synthesis

The yields of this compound synthesis can vary significantly depending on the chosen method and optimization of reaction conditions.

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reported Yield/Conversion | Reference(s) |

| Kiliani-Fischer Synthesis | D-Glyceraldehyde | NaCN, Acid/Base, Na/Hg or Pd/BaSO₄ | ~30% (for the classic method) | [2] |

| Ruff Degradation | D-Xylose | Br₂, H₂O, H₂O₂, Fe³⁺ catalyst | Variable, often moderate | [3][4] |

| Enzymatic Isomerization | D,L-Erythrulose | D-arabinose isomerase | 9.35% conversion | [5] |

Potential Biological Roles and Signaling Pathways

While this compound is not a central metabolite in major energy-producing pathways like its counterpart D-erythrose (in the form of erythrose-4-phosphate in the pentose phosphate (B84403) pathway), research has begun to explore its potential biological activities. Preliminary studies suggest that this compound and its derivatives may have roles in several cellular processes.

Putative Anti-Cancer Effects

Some studies have suggested that tetroses, including this compound, may exhibit anti-cancer properties by interfering with cancer cell signaling pathways.[6] Although the precise mechanisms are still under investigation, one of the key processes that could be influenced is apoptosis, or programmed cell death.

Apoptosis Signaling Pathways:

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell.[7][8]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[7]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane.[9][10] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[5] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates executioner caspases.[11]

While direct evidence linking this compound to the modulation of specific components of these pathways is limited, it is plausible that its potential anti-cancer effects could be mediated through the induction of apoptosis. Further research is needed to elucidate if and how this compound or its derivatives interact with key regulators of these pathways.

Experimental Workflows

The synthesis of this compound involves distinct workflows depending on the chosen method. Below are graphical representations of the key chemical and enzymatic synthesis routes.

Conclusion